molecular formula C10H8N2S B124506 2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile CAS No. 157764-08-4

2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile

Cat. No.: B124506
CAS No.: 157764-08-4
M. Wt: 188.25 g/mol
InChI Key: LWLRJKLEVFVUIL-UHFFFAOYSA-N
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Description

2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile (CAS RN: 157764-08-4) is a high-purity benzothiazole derivative supplied for research and development purposes. This compound, with the molecular formula C 10 H 8 N 2 S and a molecular weight of 188.25 g/mol, serves as a versatile synthetic intermediate . As part of the benzothiazole chemical family, this compound is a valuable building block for constructing more complex molecules. Benzothiazole derivatives are extensively investigated in medicinal chemistry for their diverse biological activities and are common scaffolds in developing novel therapeutic agents . Related benzothiazol-2-yl acetonitrile derivatives have been identified as potent inhibitors of enzymes like c-Jun N-terminal kinase (JNK), which is a significant therapeutic target for inflammatory and apoptosis-related disorders . Furthermore, compounds like 1,3-benzothiazol-2-ylacetonitrile are utilized in cyclization reactions, such as with aryl azides, to synthesize novel heterocyclic systems like 1,2,3-triazoles, highlighting the potential of this chemical class in organic synthesis and materials science . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate precautions.

Properties

IUPAC Name

2-(5-methyl-1,3-benzothiazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S/c1-7-2-3-9-8(6-7)12-10(13-9)4-5-11/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLRJKLEVFVUIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101290338
Record name 5-Methyl-2-benzothiazoleacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157764-08-4
Record name 5-Methyl-2-benzothiazoleacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157764-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-benzothiazoleacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method is the reaction of 2-aminobenzenethiol with 5-methyl-2-formylbenzonitrile under acidic conditions to form the desired benzothiazole ring.

Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and the use of eco-friendly solvents are increasingly being adopted. For example, the use of 2-aminobenzenethiol and aldehydes in the presence of catalysts like diethylsilane and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) under high pressure has been reported .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted benzothiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the benzothiazole family, characterized by a heterocyclic structure containing both sulfur and nitrogen atoms. Its molecular formula is C10H8N2SC_{10}H_{8}N_{2}S, with a molecular weight of 188.25 g/mol. The presence of the acetonitrile group enhances its reactivity and biological activity, making it a valuable intermediate in organic synthesis.

Medicinal Chemistry

Antimicrobial Activity : Research indicates that 2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile exhibits notable antimicrobial properties against various pathogens.

Table 1: Antimicrobial Activity

Microbial StrainActivity Observed
Escherichia coliSignificant
Staphylococcus aureusModerate
Candida albicansModerate
Mycobacterium tuberculosisSignificant

The compound may inhibit microbial growth by interfering with essential cellular processes or enzymes.

Anticancer Properties : This compound has shown potential as an anticancer agent by inducing apoptosis in cancer cells. It is believed to target specific signaling pathways involved in cell proliferation.

Case Study: JNK Inhibition
A study identified derivatives of benzothiazole, including this compound, as potent inhibitors of c-Jun N-terminal kinase (JNK), crucial in various cancer-related signaling pathways. This inhibition correlated with reduced cell viability in cancer cell lines, suggesting therapeutic applications in cancer treatment .

Biological Research

The compound is being explored for its biological activities beyond antimicrobial and anticancer effects. It has been investigated for its potential in treating neurodegenerative diseases and inflammatory disorders due to its role as a JNK inhibitor .

Industrial Applications

In addition to its biological significance, this compound serves as a building block for synthesizing more complex molecules used in the production of dyes, pigments, and organic semiconductors . Its versatility makes it a critical component in materials science.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Benzimidazole Derivatives
  • Compound: 2-(2-(3-Hydroxypropyl)-5-methyl-1H-benzo[d]imidazol-1-yl)acetonitrile () Structural Difference: Replaces the sulfur atom in benzothiazole with a second nitrogen, forming a benzimidazole. Synthesis: Prepared via nucleophilic substitution (41% yield), with 1H NMR (δ 7.89, 7.33 ppm) and HRMS confirming structure .
Thiazole and Triazole Derivatives
  • Compound : 2-[4-(Adamantan-1-yl)-1,3-thiazol-2-yl]acetonitrile ()
    • Structural Difference : Adamantyl group introduces steric bulk, reducing solubility but enhancing hydrophobic interactions.
    • Molecular Weight : 258.39 g/mol vs. 244.32 g/mol for the methyl-benzothiazole analogue .
  • Compound : 2-(5-Methoxyphenyl-1H-1,2,4-triazol-3-ylthio)acetonitrile ()
    • Structural Difference : Triazole ring replaces benzothiazole, with a thioether linkage.
    • Synthesis : Microwave-assisted condensation yields 69–95% for thiazoles (), vs. 41% for benzimidazoles .

Pharmacologically Active Analogues

AS601245 (JNK Inhibitor)
  • Structure: 1,3-Benzothiazol-2-yl (2-[[2-(3-pyridinyl)ethyl]amino]-4-pyrimidinyl)acetonitrile (). Key Features: Pyrimidinyl and pyridinyl groups enhance kinase inhibition via π-π stacking and hydrogen bonding. Activity: Inhibits c-Jun N-terminal kinase (JNK), with neuroprotective applications .
(E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles
  • Structure : Conjugated acrylonitrile group with aryl substituents ().
    • Impact : Extended conjugation improves UV absorption and electronic properties, relevant in materials science.

Physicochemical and Spectroscopic Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Data (1H NMR, HRMS)
2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile ~215 (estimated) Not reported N/A Likely δ 2.30 (s, CH3), ~5.25 (s, CH2CN)
Benzimidazole analogue () 244.32 160–161 41 δ 7.89 (s, 1H), 244.3185 [M+H]+
Adamantyl-thiazole () 258.39 Not reported N/A Not reported
Thiazole derivatives () 215–300 97–161 69–95 Varies by substituent

Biological Activity

2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the available literature on its biological activity, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The molecular structure of this compound contains a benzothiazole ring substituted with a methyl group and an acetonitrile moiety. The presence of the benzothiazole core is significant for its biological activity, as this structure is known to interact with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its efficacy against a range of pathogens, including bacteria and fungi. The compound may inhibit microbial growth by interfering with essential cellular processes or enzymes.

Table 1: Antimicrobial Activity of this compound

Microbial StrainActivity ObservedReference
Escherichia coliSignificant
Staphylococcus aureusModerate
Candida albicansModerate
Mycobacterium tuberculosisSignificant

Anticancer Properties

In anticancer research, this compound has shown promise as an agent that can induce apoptosis in cancer cells. Mechanistically, it may act by targeting specific signaling pathways involved in cell proliferation and survival.

Case Study: JNK Inhibition
A study highlighted that derivatives of benzothiazole, including this compound, were identified as potent inhibitors of c-Jun N-terminal kinase (JNK), which plays a crucial role in various cancer-related signaling pathways. This inhibition was linked to reduced cell viability in cancer cell lines and suggests a potential therapeutic application in cancer treatment .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets:

  • Antimicrobial Activity : It may inhibit essential enzymes or disrupt cellular processes critical for microbial survival.
  • Anticancer Activity : The compound could induce apoptosis through the activation of pro-apoptotic factors or inhibition of anti-apoptotic signaling pathways.

Research Applications

Beyond its biological activities, this compound serves as a valuable building block in synthetic chemistry for developing more complex molecules. Its applications extend to:

  • Medicinal Chemistry : As a lead compound for new drug development.
  • Material Science : Utilized in the synthesis of organic semiconductors and dyes.

Q & A

Q. What are the standard synthetic protocols for preparing 2-(5-methyl-1,3-benzothiazol-2-yl)acetonitrile, and how are intermediates characterized?

The compound is typically synthesized via condensation reactions. A common method involves reacting 2-amino-5-methylthiophenol with malononitrile in ethanol under acidic catalysis (e.g., acetic acid), yielding the product after recrystallization. Characterization employs IR (e.g., C≡N stretch at ~2250 cm⁻¹), 1H NMR^1 \text{H NMR} (e.g., aromatic protons at δ 7.55–8.17 ppm), and mass spectrometry. Purity is confirmed via TLC and elemental analysis .

Q. How can researchers validate the structural integrity of this compound using crystallographic methods?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Software suites like SHELX (for refinement) and WinGX/ORTEP (for visualization) are used to resolve bond lengths, angles, and anisotropic displacement parameters. For example, SHELXL refines small-molecule structures, while ORTEP generates ellipsoid diagrams to confirm molecular geometry .

Q. What safety precautions are essential when handling this compound?

Use protective gear (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential cyanide release. In case of exposure, wash skin with soap/water and seek medical attention for inhalation. Safety data sheets (SDS) for structurally similar acetonitrile derivatives emphasize proper ventilation and emergency protocols .

Advanced Research Questions

Q. How does this compound function as a JNK inhibitor, and what experimental designs are used to study its efficacy?

The benzothiazole-acetonitrile scaffold inhibits c-Jun N-terminal kinase (JNK) by competing with ATP at the kinase domain. In vitro assays (e.g., kinase inhibition IC50_{50} measurements) and in vivo models (e.g., rodent rheumatoid arthritis) are used. Compound optimization involves structure-activity relationship (SAR) studies, such as modifying substituents on the pyrimidine ring to enhance potency and selectivity .

Q. What methodological challenges arise in using this compound for fluorogenic labeling of DNA modifications like 5-formylcytosine (5fC)?

Selectivity for 5fC over other cytosine derivatives (e.g., 5-hydroxymethylcytosine) is critical. Fluorogenic labeling requires reaction optimization (pH, temperature) to ensure adduct formation (e.g., CBAN adducts) without DNA strand breaks. Single-base resolution analysis via sequencing or HPLC validates specificity .

Q. How can computational modeling resolve contradictions in experimental data regarding its biological activity?

Molecular docking (e.g., AutoDock Vina) predicts binding modes to JNK isoforms. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity. Discrepancies between in silico predictions and in vitro results may arise from solvation effects or protein flexibility, requiring MD simulations for refinement .

Q. What strategies mitigate low yields in multicomponent reactions involving this compound?

Ultrasonic-promoted synthesis enhances reaction efficiency by improving mass transfer. For example, ultrasonic irradiation (60 W) in multicomponent reactions with acrylonitrile derivatives increases yields of triazolopyridine carbonitriles. Catalytic systems (e.g., base-promoted Michael additions) also optimize regioselectivity .

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